![molecular formula C8H10 B166450 (2H10)-o-Xylene CAS No. 56004-61-6](/img/structure/B166450.png)
(2H10)-o-Xylene
Overview
Description
2H10-o-Xylene is a type of aromatic hydrocarbon, which is a colorless and flammable liquid. It is an important intermediate in the production of a variety of products, including synthetic rubber, plastics, and pharmaceuticals. It is also used as a solvent in the manufacture of coatings, adhesives, and sealants. 2H10-o-Xylene is a versatile molecule with a wide range of applications in the industry and research.
Scientific Research Applications
o-Xylene-d10: A Comprehensive Analysis of Scientific Research Applications: o-Xylene-d10, also known as (2H10)-o-Xylene or 1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene, is a deuterated derivative of o-xylene. It is utilized in various scientific research fields due to its isotopic purity and stability. Below are detailed sections focusing on unique applications of o-Xylene-d10 in scientific research.
Adsorption Studies on Clay Materials
Research has investigated the adsorption of o-xylene onto raw clay material in a fixed bed using a thermal conductivity detector gas chromatography. This application is crucial for evaluating the removal efficiency of o-xylene by adsorption on clay materials and predicting kinetic parameters .
Enzyme Activity Manipulation
The DK17 o-xylene dioxygenase catalyzes unique hydroxylations of aromatic compounds. Through structure-based engineering, enzyme activity can be manipulated and improved, providing insights for the development of novel hydroxylation catalysts .
properties
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-ZGYYUIRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204576 | |
Record name | (2H10)-o-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H10)-o-Xylene | |
CAS RN |
56004-61-6 | |
Record name | 5,6-Di(methyl-d3)benzene-1,2,3,4-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56004-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H10)-o-Xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056004616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H10)-o-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H10)-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is o-Xylene-d10 used in environmental studies?
A: o-Xylene-d10 is a deuterated form of o-xylene, making it an ideal tracer for environmental studies. Due to its isotopic labeling, it can be distinguished from naturally occurring o-xylene. This allows researchers to track the transformation and fate of o-xylene in environmental systems with high accuracy. For instance, in a study, o-Xylene-d10 was injected into BTEX-contaminated aquifers to monitor the formation of its anaerobic degradation product, o-methyl-benzylsuccinic acid-d10. [] This approach provided direct evidence of in situ biodegradation processes.
Q2: How can o-Xylene-d10 be utilized in analytical chemistry?
A: o-Xylene-d10 serves as a valuable internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS). [, ] Its similar chemical properties to target analytes, like other BTEX compounds, allow for accurate quantification. When added to samples, o-Xylene-d10 helps correct for variations during sample preparation and analysis, leading to more precise and reliable measurements. For example, it was employed in determining benzene homologues in cigarette smoke. []
Q3: What is the significance of a deuterated compound like o-Xylene-d10 in chemical synthesis?
A: o-Xylene-d10 acts as a valuable precursor for synthesizing various deuterated phthalate esters. [] These labeled esters serve as analytical reference standards, crucial for detecting plasticizer residues in environmental and biological samples. The defined isotopic composition of o-Xylene-d10 ensures a high isotopic enrichment in the final product, essential for sensitive and accurate analytical measurements.
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